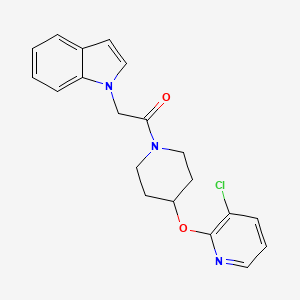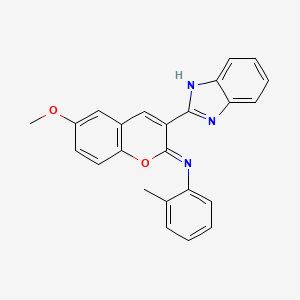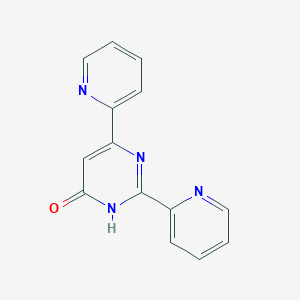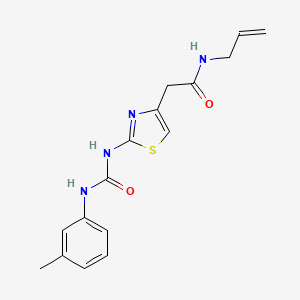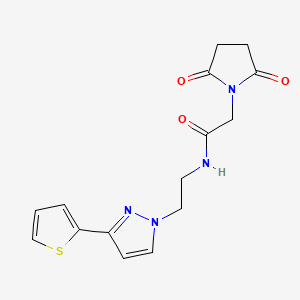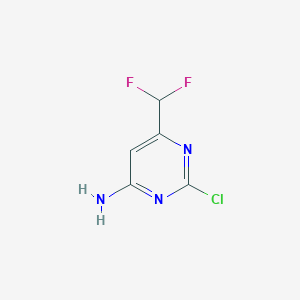![molecular formula C10H13N3O2 B2967637 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol CAS No. 956751-81-8](/img/structure/B2967637.png)
2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol” is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis
The compound is predicted to have a melting point of 149.39°C and a boiling point of approximately 413.0°C at 760 mmHg. The density is predicted to be approximately 1.4 g/cm3 .Applications De Recherche Scientifique
Synthesis and Biological Activity
- Synthesis and Characterization : A study by Asegbeloyin et al. (2014) involved the synthesis and characterization of a compound closely related to 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol. This compound exhibited significant in vitro cytotoxic activity against HL-60 human promyelocytic leukemia cells and antimicrobial activity against some bacteria and yeasts (Asegbeloyin et al., 2014).
Antimicrobial Properties
- Antimicrobial Evaluation : Farag M. A. Altalbawy (2013) researched the antimicrobial evaluation of novel bis-α,β-unsaturated ketones and nicotinonitrile derivatives, including compounds structurally similar to this compound. These compounds were found to have significant antimicrobial properties (Altalbawy, 2013).
Synthesis and Structural Analysis
- Chemical Synthesis and Analysis : Research by Kabli et al. (2010) focused on the synthesis of heterocyclic furyl and thienyl chalcones and their conversion to 2-pyrazolines, which share a similar structural motif with the compound . This study provided insights into the structural and elemental characteristics of these compounds (Kabli et al., 2010).
Propriétés
IUPAC Name |
2-[5-amino-3-(2-methylfuran-3-yl)pyrazol-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-7-8(2-5-15-7)9-6-10(11)13(12-9)3-4-14/h2,5-6,14H,3-4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLMWLKNPUCOPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NN(C(=C2)N)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
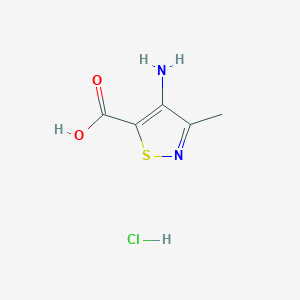
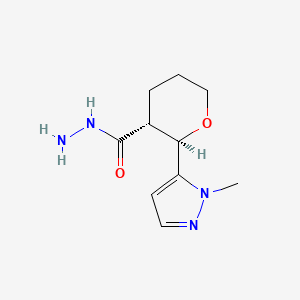
![N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine](/img/structure/B2967560.png)
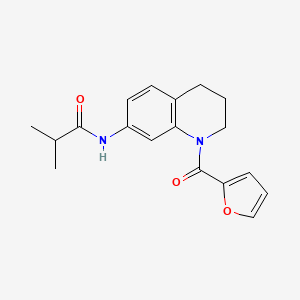
![N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2967562.png)
![1-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2967563.png)
![4-[(4-Benzylpiperidin-1-yl)methyl]benzoic acid](/img/structure/B2967564.png)
